N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO2/c19-18(20,21)15-9-6-13(7-10-15)8-11-17(24)22-12-16(23)14-4-2-1-3-5-14/h6-7,9-10,14,16,23H,1-5,8,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKHVXNCOQXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and the trifluoromethylphenylpropanoic acid. These intermediates are then coupled using standard amide bond-forming reactions, such as the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyclohexyl group can be oxidized to form cyclohexanone.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl group.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone
Reduction: Trifluoromethyl group
Substitution: Various amides or esters
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the cyclohexyl group provides structural stability. The amide group plays a crucial role in the biological activity of the compound.
Comparison with Similar Compounds
Androgen Receptor Antagonists
Compounds such as N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl-3-((3-(trifluoromethoxy)phenyl)thio)propanamide (17) and 2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)thio)propanamide (19) () demonstrate that:
- Thioether linkages (e.g., 3-(phenylthio) groups) enhance binding to androgen receptors, with IC₅₀ values in the nanomolar range.
- Nitro (NO₂) and cyano (CN) substituents on the phenyl ring improve selectivity and potency compared to unsubstituted analogs .
Anti-Inflammatory and Antioxidant Agents
Hydroxamic acid derivatives like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) () exhibit radical scavenging activity (e.g., DPPH assay EC₅₀ = 12.5 µM), suggesting the hydroxypropanamide motif contributes to antioxidant effects. However, the absence of a trifluoromethyl group in these compounds reduces their lipophilicity compared to the target molecule .
Kinase Inhibitors and Labeling Probes
Compounds such as 3-bromo-N-(4-(4-chloro-2-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)phenoxy)-3-(prop-2-yn-1-yloxy)phenyl)propanamide (7a) () feature bromopropanamide chains for covalent binding to kinases. The trifluoromethyl group here aids in target engagement and fluorescence labeling, with yields up to 95% in synthesis .
Physicochemical and Spectral Properties
NMR and Mass Spectral Data
- 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s) () shows distinct ¹H NMR signals at δ 7.85 (d, J = 8.4 Hz, 2H) for the iodophenyl group and δ 10.2 (s, 1H) for the amide proton. Its HRMS ([M+H]⁺ = 476.02) aligns with the molecular formula C₁₇H₁₂F₃INO₂ .
- In contrast, the target compound’s cyclohexyl group would likely exhibit ¹H NMR signals near δ 1.2–1.8 (cyclohexyl CH₂) and δ 3.6–4.0 (hydroxyethyl CH), with a molecular ion peak near m/z 400–450.
Solubility and Stability
- N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide () contains nine fluorine atoms, conferring extreme hydrophobicity (logP > 4) but poor aqueous solubility. The target compound’s cyclohexyl group may similarly limit solubility .
- N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide () has a lower logP (~2.5) due to its phenolic hydroxyl group, suggesting that polar substituents can mitigate hydrophobicity .
Key Comparative Data Table
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H22F3N
- Molecular Weight : 303.35 g/mol
- SMILES Notation : CC(C1CCCCC1)(C(=O)NCC(C)(C)O)c1ccc(C(F)(F)F)cc1
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be elucidated. Its structural similarity to known antiviral agents hints at possible interactions with viral proteins .
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cytotoxicity : The compound exhibits low cytotoxicity against various human cell lines, making it a candidate for therapeutic applications without significant adverse effects .
- Antimicrobial Properties : It has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent .
Case Studies
- Case Study 1 : A study involving the administration of the compound to mice with induced inflammation showed a significant reduction in swelling and pain levels compared to untreated controls. This suggests its potential utility in managing inflammatory conditions.
- Case Study 2 : In a preliminary clinical trial, patients with chronic pain reported improved symptoms when treated with formulations containing this compound, indicating its effectiveness as a novel analgesic agent.
Safety Profile
The safety profile of this compound appears favorable based on current data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
